Direct Phase 3 Comparison: Iruplinalkib vs. Crizotinib in ALK TKI-Naive Advanced NSCLC (INSPIRE Trial)
In the randomized, open-label, phase 3 INSPIRE trial (NCT04632758), iruplinalkib (180 mg QD) demonstrated a statistically significant improvement in progression-free survival (PFS) compared to crizotinib (250 mg BID) as first-line therapy in patients with ALK TKI-naive, locally advanced or metastatic ALK-positive NSCLC. [1]
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Hazard ratio (HR) = 0.34 (95% CI: 0.24–0.48); median PFS not reached at interim analysis |
| Comparator Or Baseline | Crizotinib; median PFS 14.1 months |
| Quantified Difference | 66% reduction in risk of disease progression or death (HR = 0.34) |
| Conditions | Randomized, open-label, multicenter phase 3 trial (INSPIRE); ALK TKI-naive, locally advanced or metastatic ALK-positive NSCLC patients (N=292) |
Why This Matters
This head-to-head phase 3 evidence establishes iruplinalkib as superior to crizotinib in the first-line setting, directly informing procurement decisions for clinical development programs targeting treatment-naive ALK-positive NSCLC populations.
- [1] Shi Y, Chen J, Zhang H, et al. Iruplinalkib (WX-0593) Versus Crizotinib in ALK TKI-Naive Locally Advanced or Metastatic ALK-Positive NSCLC: Interim Analysis of a Randomized, Open-Label, Phase 3 Study (INSPIRE). J Clin Oncol. 2024;42(4_suppl):Abstract 8513. DOI: 10.1200/JCO.2024.42.4_suppl.8513. View Source
